2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 2-chloro-3-nitropyridine with cyclopropylamine. This reaction proceeds through a tandem sequence of nucleophilic aromatic substitution (SNAr) followed by in situ reduction of the nitro group and subsequent heteroannulation with substituted aromatic aldehydes . The reaction is often carried out in a green solvent such as a mixture of water and isopropanol (H2O-IPA) to ensure an environmentally benign process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green solvents can further improve the sustainability of the industrial production methods .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or hydrogen gas with palladium on carbon.
Substitution: Primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways and receptors.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and a modulator of neurological pathways.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain kinases, thereby affecting cellular signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide: Known for its anticonvulsant and anxiolytic properties.
Sulmazole: Acts as a cardiotonic agent.
2-Methylimidazo[4,5-b]pyridine: Used in the synthesis of various biologically active molecules.
Uniqueness
2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine stands out due to its unique cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and materials .
Properties
Molecular Formula |
C9H8ClN3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-chloro-3-cyclopropylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H8ClN3/c10-9-12-7-2-1-5-11-8(7)13(9)6-3-4-6/h1-2,5-6H,3-4H2 |
InChI Key |
OEANPDYDTHONBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=CC=N3)N=C2Cl |
Origin of Product |
United States |
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